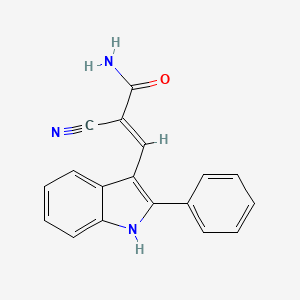![molecular formula C16H15N3O3 B5724209 N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B5724209.png)
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide, commonly known as FOB or FOB-S, is a chemical compound that has been studied extensively for its potential applications in scientific research. FOB-S is a fluorescent probe that has been used to study various biological processes, including protein-protein interactions, enzyme activity, and intracellular signaling pathways. In
Mécanisme D'action
FOB-S works by binding to specific proteins or enzymes and emitting fluorescence when excited by light of a specific wavelength. The fluorescence emitted by FOB-S can be detected and quantified using various techniques, including fluorescence microscopy and spectroscopy. The binding of FOB-S to proteins or enzymes can also affect their activity, allowing researchers to study the biochemical and physiological effects of FOB-S.
Biochemical and Physiological Effects:
FOB-S has been shown to have minimal effects on the biochemical and physiological processes it is used to study. FOB-S has been shown to be non-toxic and non-invasive, making it an ideal tool for studying biological processes in living cells and organisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FOB-S is its high sensitivity and specificity for detecting protein-protein interactions and enzyme activity. FOB-S is also easy to use and can be applied to a wide range of biological systems. However, one limitation of FOB-S is its relatively short half-life, which can limit its usefulness for long-term studies.
Orientations Futures
There are many possible future directions for the use of FOB-S in scientific research. One area of potential application is in studying the role of protein-protein interactions in disease processes, including cancer and neurodegenerative diseases. FOB-S could also be used to study the effects of drugs and other small molecules on protein-protein interactions and enzyme activity. Additionally, new synthesis methods for FOB-S could be developed to improve its sensitivity and specificity for studying biological processes.
Méthodes De Synthèse
FOB-S is synthesized through a multi-step process that involves the condensation of 5-(2-furyl)-1,3,4-oxadiazole-2-amine with 3-bromobenzoyl chloride, followed by the reaction with n-butylamine. The resulting product is then purified through column chromatography to obtain FOB-S in its pure form.
Applications De Recherche Scientifique
FOB-S has been used extensively in scientific research as a fluorescent probe for studying various biological processes. One of the main applications of FOB-S is in studying protein-protein interactions. FOB-S has been used to study the interaction between various proteins, including kinase-substrate interactions, receptor-ligand interactions, and protein-DNA interactions. FOB-S has also been used to study enzyme activity and intracellular signaling pathways.
Propriétés
IUPAC Name |
N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-2-5-14(20)17-12-7-3-6-11(10-12)15-18-19-16(22-15)13-8-4-9-21-13/h3-4,6-10H,2,5H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHTZNAXXCUPIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]phenyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(4-morpholinylcarbonothioyl)phenyl]morpholine](/img/structure/B5724128.png)




![[5-chloro-2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5724158.png)

![2-[(4-fluorobenzoyl)amino]-6-methylbenzoic acid](/img/structure/B5724183.png)
![ethyl 1-{[(3-fluorophenyl)amino]carbonyl}-4-piperidinecarboxylate](/img/structure/B5724193.png)
![1-benzyl-4-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5724203.png)


![N-cycloheptyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5724217.png)
